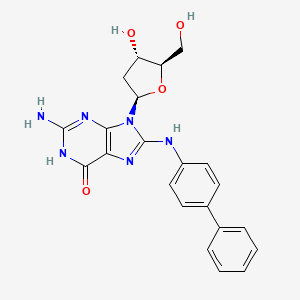

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl

説明

“N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is a compound that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . It is an important adduct that exerts its toxic effects by reacting with DNA following metabolic activation .

Synthesis Analysis

The synthesis of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” involves a modified ‘ultra-mild’ DNA synthesis protocol that allows the incorporation of the compound into oligonucleotides of any length accessible by solid-phase DNA synthesis with high efficiency and independent of sequence context . The key to this endeavor was the development of improved deprotection conditions designed to remove protecting groups of commercially available ‘ultra-mild’ phosphoramidite building blocks without compromising the integrity of the exquisitely base-labile acetyl group at N8 of the compound .Molecular Structure Analysis

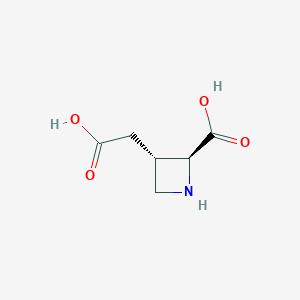

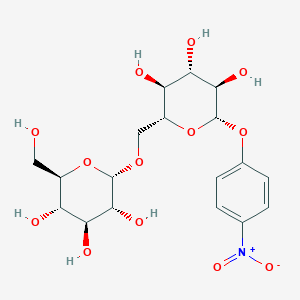

The molecular structure of “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is complex, containing a total of 43 bonds, including 25 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 3 double bonds, 5 aromatic bonds, 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis

The compound reacts with DNA following metabolic activation, forming an adduct that has been extensively used in studies of the mechanisms of DNA repair and mutagenesis . The compound is known to react predominantly with 2’-deoxyguanosine residues in DNA .科学的研究の応用

Biomarker for PhIP Exposure

Scientific Field

This application falls under the field of Carcinogenesis .

Summary of the Application

The compound “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is used as a biomarker for exposure to PhIP (2-amino-1-methyl-6-phenylimidazo [4,5-b]pyridine), a food-derived, heterocyclic aromatic amine that is genotoxic and carcinogenic in experimental animals .

Methods of Application

An assay for this compound in urine has been developed based on liquid chromatography mass spectrometry. This method uses a deuterated analogue of the nucleoside as an internal standard and an antibody-mediated extraction procedure .

Results or Outcomes

Following oral administration of PhIP to rats, this compound was readily detected in the urine, reaching steady state over 3 days. The half-life of the adduct with DNA was estimated to be approximately 20 hours .

Site-Specific Incorporation into Oligonucleotides

Scientific Field

This application is in the field of Nucleic Acids Research .

Summary of the Application

“N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is incorporated into oligonucleotides for studies of the mechanisms of DNA repair and mutagenesis .

Methods of Application

A modified ‘ultra-mild’ DNA synthesis protocol has been developed that allows the incorporation of this compound into oligonucleotides of any length accessible by solid-phase DNA synthesis with high efficiency and independent of sequence context .

Results or Outcomes

The oligonucleotides synthesized using this method have been demonstrated to be suitable for the nucleotide excision repair reaction .

Synthesis of Substituted Pyrenes

Scientific Field

This application is in the field of Organic & Biomolecular Chemistry .

Summary of the Application

“N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” is used in the synthesis of substituted pyrenes, which are valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .

Methods of Application

A method has been developed that involves reduced pyrenes, transannular ring closures and cyclisations of biphenyl intermediates .

Results or Outcomes

The diverse range of substituted pyrenes which have been reported in the literature, and can serve as building blocks for new molecular architectures .

将来の方向性

Future research on “N-(2’-Deoxyguanosin-8-yl)-4-aminobiphenyl” could focus on further elucidating its mechanism of action, particularly in relation to DNA repair and mutagenesis . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety and hazards.

特性

IUPAC Name |

2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-phenylanilino)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O4/c23-21-26-19-18(20(31)27-21)25-22(28(19)17-10-15(30)16(11-29)32-17)24-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15-17,29-30H,10-11H2,(H,24,25)(H3,23,26,27,31)/t15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQHAFBEGLGQRF-GVDBMIGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2NC4=CC=C(C=C4)C5=CC=CC=C5)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004594 | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2'-Deoxyguanosin-8-yl)-4-aminobiphenyl | |

CAS RN |

84283-08-9 | |

| Record name | Guanosine, 8-((1,1'-biphenyl)-4-ylamino)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084283089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-[([1,1'-Biphenyl]-4-yl)amino]-9-(2-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

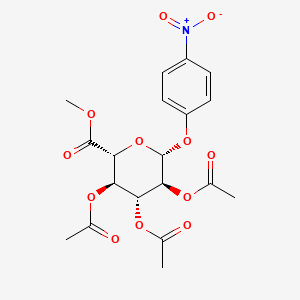

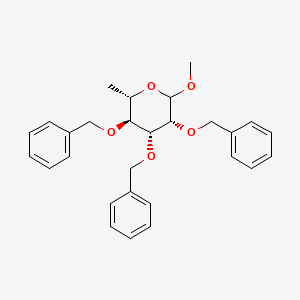

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

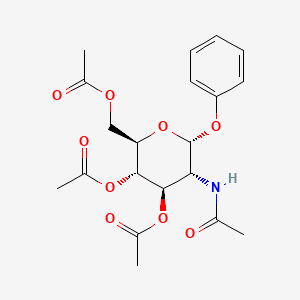

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)